N-tert-butyl-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

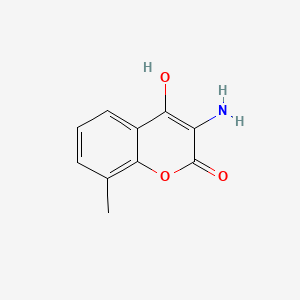

“N-tert-Butyl-2-iodobenzamide” is a chemical compound with the CAS Number: 329003-19-2 . It has a molecular weight of 303.14 and its IUPAC name is N-(tert-butyl)-2-iodobenzamide .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H14INO . The InChI code for the compound is 1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . Its boiling point is 363.3±25.0 °C at 760 mmHg . The compound does not have a specified melting point .Aplicaciones Científicas De Investigación

Directed Metalation Synthesis

N-tert-Butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. This approach facilitated the synthesis of complex organic molecules such as lunularic acid, showcasing the potential of N-tert-butyl-2-iodobenzamide in synthetic organic chemistry (Reitz & Massey, 1990).

Oxidation of Unactivated Methylene

The use of hypervalent iodine species for the oxidation of unreactive, remote, and isolated alkyl esters and amides to keto compounds under mild conditions highlights the reactivity of similar compounds in facilitating complex chemical transformations (Zhao, Yim, Tan, & Yeung, 2011).

Stereoselective Cyclization

N-alkenylamides cyclization with tert-Butyl hypoiodite under neutral conditions for synthesizing N-heterocycles demonstrates another application in synthesizing complex organic structures, offering a pathway to create diverse molecular architectures (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Annulation Reactions

The development of methods for the annulation of 2-aminobenzamides and tert-butyl nitrite to form 1,2,3-benzotriazine-4-(3H)-ones under mild conditions showcases the versatility of related compounds in constructing heterocyclic compounds, which are critical in medicinal chemistry (Yan et al., 2016).

Medium Effects in Protonation Equilibrium Studies

Studies on the protonation equilibrium and medium effects of N-tert-butylbenzamide offer insights into the solvation and protonation behavior of amides, which is vital for understanding reaction mechanisms and designing new reactions (Cox & Yates, 1981).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-tert-butyl-2-iodobenzamide is Sterol 14-alpha demethylase (CYP51) , a protein found in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the normal biosynthesis of ergosterol, leading to changes in the structure and function of the fungal cell membrane .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol precursors, causing damage to the fungal cell membrane and ultimately leading to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico

Result of Action

The action of this compound results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . The compound exhibits minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .

Propiedades

IUPAC Name |

N-tert-butyl-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMUOUBXYRXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2879594.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)

![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)

![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)